molecular formula C17H12FN3O2 B3341015 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 1012057-64-5

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No.: B3341015
CAS No.: 1012057-64-5
M. Wt: 309.29 g/mol
InChI Key: YGAHKOLSLHLNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol is a synthetic organic compound with the molecular formula C19H14FN3O3 This compound is known for its unique structural features, which include an ethynyl group, a fluorophenyl group, and a methoxyquinazolinol core

Preparation Methods

The synthesis of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

    Construction of the Quinazolinol Core: The quinazolinol core is synthesized through a series of cyclization reactions, starting from an appropriate precursor such as anthranilic acid or its derivatives.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinol analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the phenyl ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions include various quinazolinol derivatives with modified functional groups.

Scientific Research Applications

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer agents due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol can be compared with other similar compounds, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline-based anticancer drug that targets EGFR tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2 receptors.

The uniqueness of this compound lies in its specific structural modifications, such as the presence of the ethynyl and fluorophenyl groups, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.

Properties

IUPAC Name

4-(3-ethynyl-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c1-3-10-6-11(4-5-13(10)18)21-17-12-7-15(22)16(23-2)8-14(12)19-9-20-17/h1,4-9,22H,2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAHKOLSLHLNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-((3-ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (5.29 g) and methanol (30 mL) was added 5 mol/L NaOH (10.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 4 h, and was adjusted to pH 7 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a white solid (3.90 g, 83.69%).
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83.69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
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4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

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